1-O-hexadecyl-2-acetyl-3-thiophosphocholine 1-O-hexadecyl-2-acetyl-3-thiophosphocholine
Brand Name: Vulcanchem
CAS No.: 110786-03-3
VCID: VC0017442
InChI: InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-26(33-25(2)28)24-32-34(29,35)31-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-,34?/m1/s1
SMILES: CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C
Molecular Formula: C26H54NO6PS
Molecular Weight: 539.8 g/mol

1-O-hexadecyl-2-acetyl-3-thiophosphocholine

CAS No.: 110786-03-3

Main Products

VCID: VC0017442

Molecular Formula: C26H54NO6PS

Molecular Weight: 539.8 g/mol

1-O-hexadecyl-2-acetyl-3-thiophosphocholine - 110786-03-3

CAS No. 110786-03-3
Product Name 1-O-hexadecyl-2-acetyl-3-thiophosphocholine
Molecular Formula C26H54NO6PS
Molecular Weight 539.8 g/mol
IUPAC Name 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-oxidophosphinothioyl]oxyethyl-trimethylazanium
Standard InChI InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-26(33-25(2)28)24-32-34(29,35)31-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-,34?/m1/s1
Standard InChIKey WTHJKMQTIRLHSW-URAFEBPUSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCOC[C@H](COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C
SMILES CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C
Canonical SMILES CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C
Synonyms 1-O-hexadecyl-2-acetyl-3-thiophosphocholine
1-O-hexadecyl-2-acetyl-3-thiophosphocholine, S-(R*,S*)-isomer
AGEPsC
PubChem Compound 3082582
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator